molecular formula C5H10Cl2 B1605460 2,4-Dichloropentane CAS No. 625-67-2

2,4-Dichloropentane

Cat. No. B1605460
CAS RN: 625-67-2
M. Wt: 141.04 g/mol
InChI Key: DYGOBGYJRRKFEN-UHFFFAOYSA-N
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Patent
US07781599B2

Procedure details

A mixture of phenyl magnesium bromide (1.25 mL of 0.96 M THF solution, 1.2 mmol) and TMEDA (181.1 μL, 1.2 mmol) was added to a solution of 2,4-dichloropentane (70.5 mg, 0.5 mmol) and FeCl3 (0.5 mL of 0.1 M THF solution, 0.05 mmol) in THF (0.5 mL) at 50° C. over an hour through a syringe pump. The resulting mixture was stirred at the temperature for 20 minutes and saturated ammonium chloride aqueous solution was added thereto to terminate the reaction, followed by diluting with 3 mL of ethyl acetate. The dilution was filtered through a packed silica gel (eluent: ethyl acetate) followed by concentration under reduced pressure. 1H NMR analysis indicates that the desired product was obtained in almost quantitative yield. Purification by recycling GPC gave the pure compound in a yield of 71%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
181.1 μL
Type
reactant
Reaction Step One
Quantity
70.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN([CH2:12][CH2:13]N(C)C)C.Cl[CH:18]([CH2:20][CH:21](Cl)[CH3:22])[CH3:19].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[C:1]1([CH:18]([CH2:20][CH:21]([C:13]2[CH:12]=[CH:3][CH:2]=[CH:1][CH:6]=2)[CH3:22])[CH3:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
181.1 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Two
Name
Quantity
70.5 mg
Type
reactant
Smiles
ClC(C)CC(C)Cl
Name
FeCl3
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The dilution was filtered through a packed silica gel (eluent: ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained in almost quantitative yield
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
gave the pure compound in a yield of 71%

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)C(C)CC(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.